1-Methylpiperazine

Catalog No.
S574145
CAS No.
109-01-3
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperazine

CAS Number

109-01-3

Product Name

1-Methylpiperazine

IUPAC Name

1-methylpiperazine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3

InChI Key

PVOAHINGSUIXLS-UHFFFAOYSA-N

SMILES

CN1CCNCC1

Synonyms

1-methylpiperazine, 1-methylpiperazine dihydrochloride, 1-methylpiperazine hydrochloride, 1-methylpiperazine monohydrochloride

Canonical SMILES

CN1CCNCC1

As a Building Block for Pharmaceutical Synthesis

1-Methylpiperazine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) []. Its amine functional groups allow for further chemical modifications, making it valuable in creating diverse pharmaceutical compounds. Some notable examples of APIs synthesized using 1-methylpiperazine include:

  • Ofloxacin: A broad-spectrum antibiotic [].
  • Rifampicin: An antibiotic used to treat tuberculosis [].
  • Clozapine: An antipsychotic medication [].
  • Sildenafil: Commonly known as Viagra, used for treating erectile dysfunction [].
  • Trifluoperazine: An antipsychotic medication [].
  • Zopiclone: A sleep medication [].

Other Applications in Research

Beyond its role in pharmaceutical synthesis, 1-Methylpiperazine finds use in other areas of scientific research:

  • Mimic template in material science: It acts as a template for the preparation of molecularly imprinted microspheres used in various separation and purification processes [].
  • Generation of stationary phases: It is used in the generation of difunctional strong anion-exchange stationary phases employed in chromatography [].

1-Methylpiperazine is a cyclic organic compound belonging to the piperazine family, characterized by a methyl group attached to the nitrogen atom of the piperazine ring. It appears as a colorless liquid with a distinct amine-like odor and is soluble in water and various organic solvents. The compound has a melting point of approximately -18°C and a boiling point ranging from 150°C to 152°C, with a density of 0.862 g/cm³ at 25°C. Its basicity, attributed to the secondary amine group, allows it to participate in various

1-Methylpiperazine exhibits reactivity typical of secondary amines, engaging in nucleophilic substitution, acylation, and alkylation reactions. It can act as a building block for synthesizing more complex molecules. For instance, it is involved in the formation of pharmaceutical compounds such as cyclizine and sildenafil through various synthetic pathways. Additionally, it can react with strong oxidizing agents or acids under specific conditions .

1-Methylpiperazine can be synthesized through several methods. One notable approach involves an aminolysis reaction where di-methyl oxalate reacts with N-methylethylenediamine to form an intermediate, which is then hydrogenated using Raney nickel as a catalyst at elevated temperatures (150-200°C) and pressures (3.0-5.0 MPa). This method is praised for its economic viability and environmental friendliness due to high conversion rates (98.34%) and selectivity (96.72%) with minimal by-products . Other synthesis routes include treating 1,4-dimethylpiperazine with Raney nickel or reacting diethanolamine with methylamine under high pressure .

N-MethylpiperazineHeterocyclic amineDrug synthesis, organic reactionsPiperazineCyclic amineAntidepressants, anti-anxiety drugs1-EthylpiperazineCyclic aminePharmaceuticals

Uniqueness of 1-Methylpiperazine

What sets 1-methylpiperazine apart from these similar compounds is its specific reactivity profile and applications in both pharmaceuticals and corrosion inhibition. Its ability to enhance bioactive compounds for therapeutic purposes further distinguishes it from other piperazines, showcasing its unique role in medicinal chemistry .

Research into the interaction studies of 1-methylpiperazine indicates its capacity to form complexes with various metal ions, enhancing its application as a corrosion inhibitor. Furthermore, studies have shown that it can interact with biological systems, potentially influencing metabolic pathways relevant to drug development and toxicity assessments .

XLogP3

-0.4

Boiling Point

138.0 °C

Melting Point

-6.0 °C

UNII

B92I95EL9Q

GHS Hazard Statements

Aggregated GHS information provided by 345 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 345 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 341 of 345 companies with hazard statement code(s):;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (51.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (51.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (49.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (26.69%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (54.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

109-01-3

Wikipedia

N-methylpiperazine

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

All other chemical product and preparation manufacturing
Piperazine, 1-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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